REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([CH3:9])=[N+:6]([O-])[CH:7]=1.P(Cl)(Cl)([Cl:13])=O>>[Br:1][C:2]1[C:3]([Cl:13])=[C:4]([CH3:10])[C:5]([CH3:9])=[N:6][CH:7]=1
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Name
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|
Quantity
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30.31 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=[N+](C1)[O-])C)C
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Name
|
|
Quantity
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41.3 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated to 50°
|
Type
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CUSTOM
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Details
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when an exothermic reaction
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Type
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TEMPERATURE
|
Details
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raised the temperature
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Type
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TEMPERATURE
|
Details
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to reflux
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Type
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TEMPERATURE
|
Details
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After 30 minutes the solution was cooled
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Duration
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30 min
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Type
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ADDITION
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Details
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poured onto ice
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Type
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CUSTOM
|
Details
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to give a white solid, which
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Type
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FILTRATION
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Details
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was filtered off
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Type
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EXTRACTION
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Details
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The filtrate was extracted with ether
|
Type
|
ADDITION
|
Details
|
then treated with 40% aqueous sodium hydroxide to pH 7
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Type
|
EXTRACTION
|
Details
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extracted again with ether
|
Type
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EXTRACTION
|
Details
|
The latter extract
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried (MgSO4)
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Name
|
|
Type
|
product
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Smiles
|
BrC=1C(=C(C(=NC1)C)C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |